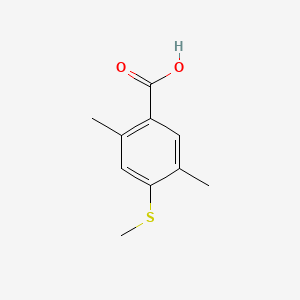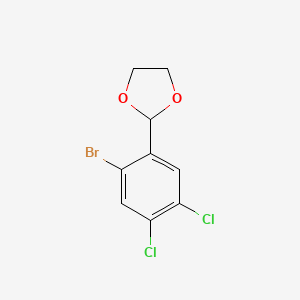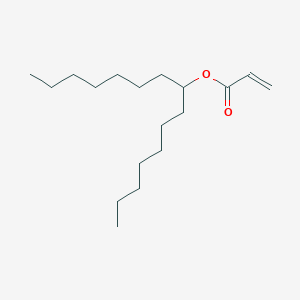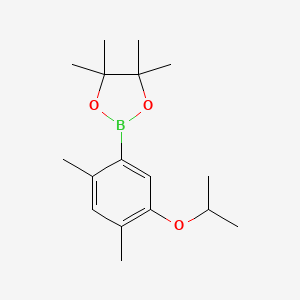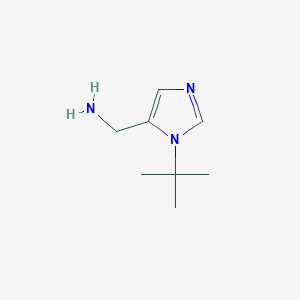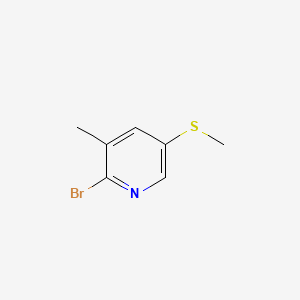
2-Bromo-3-methyl-5-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methyl-5-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.12 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and a methylthio group at the fifth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated pyridines and reduced methylthio derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methyl-5-(methylthio)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methyl-5-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with cellular pathways, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-3-methyl-5-(methylthio)pyridine is unique due to the specific positioning of the bromine, methyl, and methylthio groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H8BrNS |
|---|---|
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
2-bromo-3-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
InChI-Schlüssel |
DFVBVMMIDKOGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


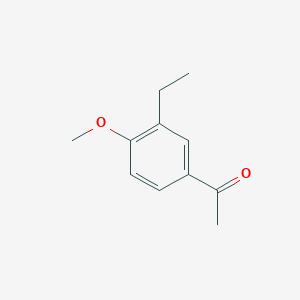
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)

![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)
